Structural Differentiation via Methoxy Substitution Pattern Versus Unsubstituted Benzenesulfonamide Core Analogue
The presence of two methoxy groups at the 3- and 4-positions of the benzenesulfonamide core in the target compound (CAS 2034600-55-8) introduces significant differences in electronic properties and hydrogen-bond acceptor capacity compared to the des-methoxy analogue N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-00-3). The target compound has a molecular weight of 381.5 g/mol (C18H23NO4S2), while the comparator has a molecular weight of 321.5 g/mol (C16H19NO2S2), representing a calculated difference of 60.0 g/mol attributable to the two methoxy substituents [REFS-1, REFS-2]. These methoxy groups alter the calculated logP, polar surface area, and hydrogen-bonding profile, parameters that directly influence target binding, solubility, and membrane permeability [REFS-1, REFS-2].
| Evidence Dimension | Molecular weight and elemental composition (proxy for lipophilicity, hydrogen-bonding capacity, and steric bulk) |
|---|---|
| Target Compound Data | MW = 381.5 g/mol; Formula = C18H23NO4S2 |
| Comparator Or Baseline | N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034600-00-3): MW = 321.5 g/mol; Formula = C16H19NO2S2 |
| Quantified Difference | ΔMW = 60.0 g/mol; ΔFormula = C2H4O2 (addition of two methoxy groups) |
| Conditions | Structural comparison based on CAS registry data and molecular formula analysis; no biological assay data available for direct comparison. |
Why This Matters
The 60 g/mol molecular weight difference and altered hydrogen-bonding capacity from the methoxy groups directly impact physicochemical properties relevant to target engagement, meaning the two compounds cannot be substituted for each other in biological assays without risking fundamentally different activity profiles.
